methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Notum inhibition OPTS biochemical assay covalent inhibitor potency

Researchers studying Wnt-driven pathologies require a mechanistically defined covalent Notum inhibitor with validated biochemical and cellular activity. Within the 4-(indolin-1-yl)-4-oxobutanoate series, potency varies >300-fold among ester congeners, and the carboxylic acid analog is ~33-fold weaker (IC₅₀ 3,100 nM), precluding generic substitution. This methyl ester is the prototypical covalent Notum inhibitor, confirmed by high-resolution co-crystal structures. • OPTS IC₅₀: 93 ± 20 nM; Cellular Wnt reactivation EC₅₀: 530 ± 47 nM (TCF/LEF reporter) • Covalent adduct with Notum catalytic Ser-232 validated by X-ray crystallography (PDB 7B37, 1.34 Å) and intact MS • Thermal shift ΔTₘ of 5 °C at 30 μM vs. 1 °C for the acid analog • Essential reference standard and scaffold for structure-guided optimization of Notum inhibitors targeting osteoporosis and Alzheimer's disease

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 314284-83-8
Cat. No. B3124008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate
CAS314284-83-8
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)N1CCC2=CC=CC=C21
InChIInChI=1S/C13H15NO3/c1-17-13(16)7-6-12(15)14-9-8-10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3
InChIKeyAYMVNVWATJUROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate: Covalent Notum Inhibitor Scaffold


Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate (CAS 314284-83-8) is a synthetic indoline-based ester that belongs to the 4-(indolin-1-yl)-4-oxobutanoate class. It was identified as the sole covalent binder from a crystallographic screen against the carboxylesterase Notum and is recognized as the prototypical member of a novel class of covalent Notum inhibitors [1]. The compound is characterized by a methyl ester warhead essential for covalent bond formation with Notum's catalytic serine-232, a mechanism confirmed by high-resolution X‑ray crystallography (PDB 7B37, 1.34 Å) and intact mass spectrometry [1]. With a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol [2], it complies with Lipinski's rule of five and serves as a versatile scaffold for structure-guided optimization of Notum inhibitors targeting Wnt‑driven pathologies including osteoporosis and Alzheimer's disease [1].

Why Generic Analogs Fail to Substitute This Notum Inhibitor


Within the 4-(indolin-1-yl)-4-oxobutanoate ester series, minor structural modifications produce drastic differences in biochemical and cellular potency that preclude generic substitution. The presence and identity of the ester warhead directly dictate covalent inhibition efficiency: the methyl ester (target compound) achieves an OPTS IC₅₀ of 93 nM, whereas the corresponding carboxylic acid analog is approximately 33-fold less potent (IC₅₀ 3,100 nM) owing to its inability to form a stable covalent adduct with Notum's serine-232 nucleophile [1]. Thermal shift assays further corroborate this functional dichotomy—at 30 μM the methyl ester induces a ΔTₘ of 5 °C versus only 1 °C for the acid form [1]. Even among active ester congeners, potency varies over 300-fold (IC₅₀ range 12–4,300 nM), and cellular Wnt pathway reactivation measured by TCF/LEF reporter assays does not correlate linearly with biochemical IC₅₀ values [1]. The indoline core alone is insufficient; the specific ester warhead governs both target engagement and downstream pharmacological effects, making the methyl ester a non-interchangeable reference standard for any study requiring a well-characterized, mechanistically defined covalent Notum inhibitor [1].

Quantitative Evidence vs. Ester and Acid Analogs


Notum Biochemical Potency vs. Acid Analog

In a direct head-to-head comparison within the same study and assay platform, methyl 4-(indolin-1-yl)-4-oxobutanoate (compound 1) demonstrated a Notum OPTS IC₅₀ of 93 ± 20 nM, representing a ~33-fold greater inhibitory potency than its direct carboxylic acid analog 4-(indolin-1-yl)-4-oxobutanoic acid (compound 2), which exhibited an IC₅₀ of 3,100 ± 920 nM [1]. The methyl ester also outperformed the ethyl ester analog (compound 3, IC₅₀ 190 ± 45 nM) by ~2-fold and the isopropyl ester analog (compound 6, IC₅₀ 4,300 ± 400 nM) by ~46-fold [1]. These data were independently corroborated by the BRENDA enzyme database, which reports equivalent Ki values for the same compound set [2].

Notum inhibition OPTS biochemical assay covalent inhibitor potency structure-activity relationship

Thermal Shift Binding vs. Acid Analog

Thermal shift assays (differential scanning fluorimetry) performed under identical conditions revealed that the methyl ester (compound 1) induced a ΔTₘ of 5 °C at 30 μM, whereas the carboxylic acid (compound 2) produced a ΔTₘ of only 1 °C [1]. Dose-response analysis further demonstrated that the methyl ester reached a maximal ΔTₘ of 10 °C at 1 mM, compared to only 2.5 °C for the acid at the same concentration [1]. A ΔTₘ ≥ 2 °C is the accepted threshold for meaningful target engagement, highlighting that the acid analog barely crosses the binding detection limit even at saturating concentrations [1].

Thermal shift assay differential scanning fluorimetry target engagement protein-ligand binding

Cellular Wnt Signaling Restoration

In a cell-based Wnt/β-catenin TCF/LEF luciferase reporter assay using HEK293 cells co-transfected with exogenous Wnt3a and Notum, the methyl ester (compound 1) achieved an EC₅₀ of 530 ± 47 nM for restoring Wnt signaling [1]. By comparison, the ethyl ester analog (compound 3) exhibited an EC₅₀ of 300 ± 60 nM, representing only a ~1.8-fold improvement in cellular potency despite having a ~2-fold weaker biochemical IC₅₀ (190 vs. 93 nM) [1]. This non-linear biochemical-to-cellular translation underscores that the methyl ester's cellular functional activity is competitive with close ester analogs [1].

Wnt signaling TCF/LEF luciferase reporter cellular Notum inhibition functional pharmacology

Covalent Adduct Formation with Catalytic Serine

Following a biochemical screen that identified 31 compounds with Notum IC₅₀ < 500 nM, crystal soaking and high-resolution X-ray diffraction analysis revealed that methyl 4-indolinyl-4-oxobutanoate (compound 1) was the only compound that formed a covalent adduct detectable in the electron density maps [1]. The 1.34 Å crystal structure (PDB 7B37) unambiguously demonstrates the hydrolyzed methyl ester (RW8 fragment) covalently attached to the catalytic serine-232 via an ester bond [1][2]. Intact mass spectrometry confirmed a mass shift of +201.22 Da (corresponding to the hydrolyzed methyl ester fragment) in wild-type Notum treated with compound 1, whereas the catalytically inactive S232A mutant showed no mass shift, confirming the serine-232 dependence of covalent modification [1]. This covalent mechanism is the structural basis for the irreversible inhibition characterized by the ONIOM computational study, which found that hydrolysis of the acyl-enzyme intermediate is highly endergonic [3].

Covalent inhibitor acyl-enzyme intermediate crystallographic screening mass spectrometry confirmation

Warhead SAR: Potency vs. Synthetic Tractability

A systematic SAR study of the ester warhead across seven 4-(indolin-1-yl)-4-oxobutanoate analogs revealed that the methyl ester (compound 1, IC₅₀ 93 nM) occupies the intermediate position between the most potent difluoroethyl ester (compound 4, IC₅₀ 12 nM, ~7.8-fold more potent) and the significantly weaker ethyl ester (compound 3, IC₅₀ 190 nM, ~2-fold less potent) [1][2]. The SAR trend indicates that potency is favored by electron-withdrawing groups and disfavored by steric bulk at the ester α-carbon [1]. While the difluoroethyl ester (4) and benzyl ester (5, IC₅₀ 64 nM) exhibit superior biochemical potency, the methyl ester uniquely combines sub-100 nM potency with the simplest synthetic accessibility, as it is prepared directly from methyl 4-chloro-4-oxobutanoate and indoline without requiring specialized fluorinated or aromatic alcohol reagents [1]. The t-butyl ester (7) is completely inactive (<10% inhibition at 10 μM), demonstrating that excessive steric bulk at the ester position abolishes Notum inhibition entirely [1].

Structure-activity relationship warhead optimization electron-withdrawing group ester SAR

Parent Scaffold for Non-Covalent Inhibitor Design

The methyl ester served as the essential covalent starting point (hit 2a) from which a series of non-covalent N-acyl indoline Notum inhibitors was developed through rational design [2]. These non-covalent inhibitors, which lack the ester warhead, achieved excellent potency in both biochemical and cellular Notum assays while eliminating the potential liabilities associated with covalent irreversible inhibition [2]. The structural insights gained from the methyl ester-Notum covalent complex (PDB 7B37) directly guided the design of these non-covalent analogs by identifying key hydrophobic interactions within the enzyme pocket [1][2]. This explicit lineage establishes the methyl ester as a required reference compound for any research program that benchmarks novel Notum inhibitors against the class-defining covalent scaffold [2]. No other ester analog (including difluoroethyl or benzyl esters) has been reported as the foundation for a distinct non-covalent inhibitor series [2].

Scaffold hopping covalent-to-noncovalent switch inhibitor design lead optimization

Validated Research Application Scenarios


Reference Standard for Notum Screening

With a well-defined OPTS IC₅₀ of 93 ± 20 nM and a covalent mechanism confirmed by crystallography and mass spectrometry [1], this compound serves as an ideal positive control and reference inhibitor for any Notum biochemical assay. Its sub-100 nM potency enables robust assay window definition, while the covalent binding mode provides a clear mechanistic benchmark against which novel reversible inhibitors can be compared. The availability of high-resolution structural data (PDB 7B37, 1.34 Å) further supports its use in structure-based drug design campaigns targeting the Notum active site [1].

Wnt Reactivation in Osteoporosis and Alzheimer's Models

The compound's validated cellular activity in the TCF/LEF Wnt reporter assay (EC₅₀ 530 ± 47 nM) [1] qualifies it as a chemical probe for investigating Notum's role in Wnt-driven pathologies. Researchers studying bone formation (osteoporosis) or synaptic function (Alzheimer's disease) can employ this methyl ester to restore Wnt signaling in cell-based models, where its irreversible covalent mechanism ensures sustained pathway activation even after compound washout [1]. The cellular potency, although modestly lower than the ethyl ester analog, is offset by the compound's extensive characterization and commercial availability.

Scaffold for Structure-Guided Optimization

As the covalent hit that spawned both the 4-(indolin-1-yl)-4-oxobutanoate ester series and the non-covalent N-acyl indoline series [1][2], this compound is the essential starting point for any medicinal chemistry program developing Notum inhibitors. Its straightforward synthesis from methyl 4-chloro-4-oxobutanoate and indoline [1] makes it accessible for analog generation via transesterification or amidation, while its co-crystal structure provides atomic-level guidance for rational modifications of the indoline core or the ester warhead.

Tool for Quorum Sensing Kinase LsrK Studies

The structurally related carboxylic acid analog (CAS 105105-00-8) has been employed for screening and targeting LsrK kinase inhibitors involved in bacterial quorum sensing [3]. While the methyl ester itself has not been directly profiled in LsrK assays, its superior membrane permeability compared to the acid (reflected in its cellular Wnt reporter activity [1]) makes it a logical ester prodrug candidate for LsrK-targeted antibacterial research. Procurement of the methyl ester enables laboratories to explore both Notum-dependent and LsrK-dependent pathways using a single core scaffold, maximizing experimental flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.